N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamidophenyl group, a morpholino group, and a thiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.
Introduction of the Morpholino Group: The next step is the reaction of 3-acetamidophenol with 2-chloroethyl morpholine under basic conditions to introduce the morpholino group.
Coupling with Thiophene: The final step involves coupling the intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Scientific Research Applications
N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. For instance, the morpholino group may facilitate binding to nucleic acids, while the thiophene ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N1-(3-acetamidophenyl)-N2-(2-piperidino-2-(thiophen-2-yl)ethyl)oxalamide: Similar structure but with a piperidino group instead of a morpholino group.
N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(furan-2-yl)ethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N1-(3-acetamidophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholino group enhances its solubility and binding affinity, while the thiophene ring contributes to its electronic properties.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-14(25)22-15-4-2-5-16(12-15)23-20(27)19(26)21-13-17(18-6-3-11-29-18)24-7-9-28-10-8-24/h2-6,11-12,17H,7-10,13H2,1H3,(H,21,26)(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFADLCUPCWZVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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